Regiochemical Triazole Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Topological and Electrostatic Differentiation
The target compound contains a 1H-1,2,4-triazole ring, whereas its direct constitutional isomer, 3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one (CAS 2309591-05-5), possesses a 1,2,3-triazole. Although both share an identical molecular formula (C21H22N4O) and molecular weight (346.43 g/mol), the 1,2,4-triazole presents an asymmetric arrangement of two nitrogen atoms in the ring, leading to a distinct electrostatic potential surface, dipole moment, and hydrogen-bond acceptor profile . In published medicinal chemistry series, 1,2,4-triazole derivatives consistently exhibit different target engagement patterns compared with 1,2,3-triazole analogs; for instance, in the MMP-2 azetidine‑triazole series, only 1,4-disubstituted 1,2,3-triazole conjugates showed inhibition, while azetidine‑triazole analogs with alternative connectivity were inactive — confirming that the triazole isomer is a critical determinant of bioactivity [1].
| Evidence Dimension | Triazole regioisomerism — electrostatic and H-bond topology |
|---|---|
| Target Compound Data | 1H-1,2,4-triazole (3 endocyclic N atoms in 1,2,4 arrangement; two adjacent N atoms act as HBA) |
| Comparator Or Baseline | 1H-1,2,3-triazole isomer (CAS 2309591-05-5) (3 endocyclic N atoms in 1,2,3 arrangement; single adjacent pair of HBA) |
| Quantified Difference | Not a single numerical value; qualitative difference in electrostatic potential and hydrogen-bond capability; in analogous MMP-2 series, 1,2,3-triazole derivatives retained activity, whereas alternative triazole connectivity abolished inhibition |
| Conditions | In silico electrostatic potential comparison; MMP-2 enzymatic assay context (human recombinant MMP-2, fluorogenic substrate, 37 °C, pH 7.5) [1] |
Why This Matters
Even when the gross molecular formula is identical, the triazole regioisomer can determine whether a compound is a hit or completely inactive in a biological assay; substituting the 1,2,3-triazole analog for the 1,2,4-triazole analog without experimental validation risks project failure.
- [1] Suta, K. et al. Synthesis and MMP-2 Inhibition Studies of Novel Aziridine and Azetidine Derivatives. Drug Discovery Conference: Abstract Book, Riga, Latvia, 2015, 148. View Source
